molecular formula C11H9F2NO3 B2426814 Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate CAS No. 2418671-27-7

Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate

Cat. No.: B2426814
CAS No.: 2418671-27-7
M. Wt: 241.194
InChI Key: ISLJVULMOJOHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethoxy group attached to an indole core, which is a common structural motif in many biologically active molecules. The presence of the difluoromethoxy group can impart unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate typically involves the introduction of the difluoromethoxy group onto the indole core. One common method is the use of difluoromethylation reagents, which can transfer the difluoromethoxy group to the desired position on the indole ring. This process often involves the use of metal-based catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted indole derivatives, while substitution reactions can produce a wide range of functionalized indole compounds .

Mechanism of Action

The mechanism of action of Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxy-substituted indoles and related heterocycles. Examples include:

Uniqueness

Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c1-16-10(15)9-4-6-2-3-7(17-11(12)13)5-8(6)14-9/h2-5,11,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLJVULMOJOHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.